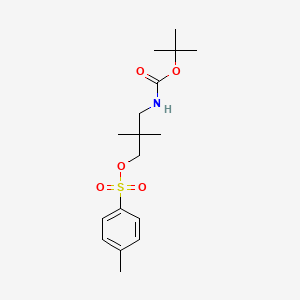

3-((叔丁氧羰基)氨基)-2,2-二甲基丙基 4-甲基苯磺酸酯

描述

“3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate” is a chemical compound . It is also known as "TERT-BUTYL N-[3-(TOSYLOXY)PROPYL]CARBAMATE" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” was achieved by simple reduction and inversion methods . The erythro (±) isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer was effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, “methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate” has a molecular weight of 203.24 .Chemical Reactions Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate” has a melting point of 26-28°C, and it is a liquid at room temperature .科学研究应用

肽合成

该化合物用于肽的合成。叔丁氧羰基 (Boc) 基团在合成过程中作为氨基酸的保护基团。这对于防止不必要的副反应并确保氨基酸的正确顺序至关重要。 Boc 基团可以在温和的酸性条件下移除,不会影响肽链 .

离子液体形成

该化合物用于创建源自 Boc 保护氨基酸的室温离子液体。这些离子液体在有机合成中具有应用,特别是在二肽合成中。 它们为肽合成提供了一种可控策略,为反应提供了有效的介质 .

有机合成

在有机化学中,该化合物被用作合成更复杂分子的中间体。 其受保护的氨基允许选择性反应发生,这对多步合成过程至关重要 .

药物化学

叔丁氧羰基在药物化学中对于药物的开发具有重要意义。 它有助于通过在合成过程中保护某些官能团来创建药物分子,然后可以选择性地脱保护以产生最终的治疗化合物 .

材料科学

在材料科学中,该化合物可用于修饰材料的表面性质。 通过将 Boc 保护的氨基连接到表面,研究人员可以改变材料与其环境的相互作用,这对于创建专门涂层或生物相容性材料是有益的 .

生物偶联

该化合物也用于生物偶联技术,其中它用于将生物分子与其他实体(如药物或荧光标记物)连接起来。 这在靶向药物递送和诊断检测领域特别有用 .

作用机制

Target of Action

Similar compounds have been known to targetCaspase-3 , a crucial enzyme involved in apoptosis or programmed cell death .

Mode of Action

It’s worth noting that the compound contains atert-butoxycarbonyl (Boc) group , which is commonly used in organic chemistry as a protective group for amines . The presence of this group could influence the compound’s interaction with its targets.

Biochemical Pathways

Given the potential target of caspase-3, it could be involved in pathways related toapoptosis or programmed cell death .

Result of Action

If the compound does indeed target caspase-3, it could potentially influencecell death mechanisms .

安全和危害

属性

IUPAC Name |

[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5S/c1-13-7-9-14(10-8-13)24(20,21)22-12-17(5,6)11-18-15(19)23-16(2,3)4/h7-10H,11-12H2,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKYZBMFEBBMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

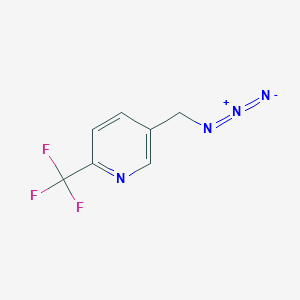

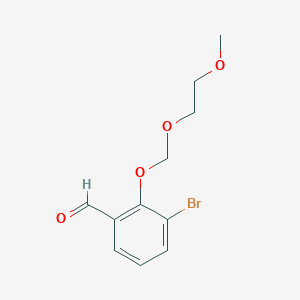

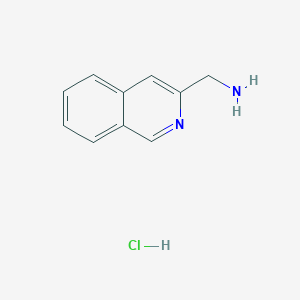

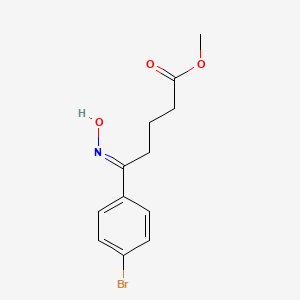

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)

![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)

![6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1405417.png)